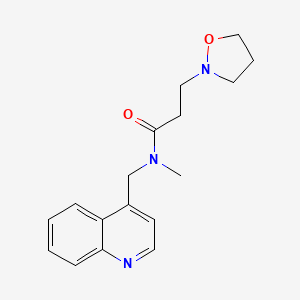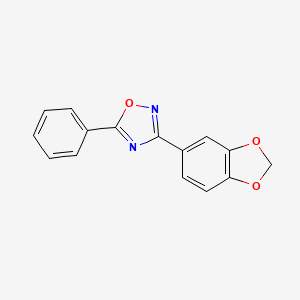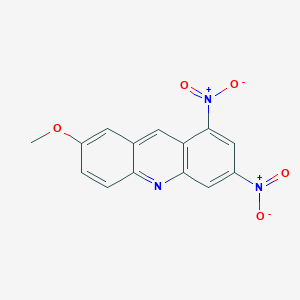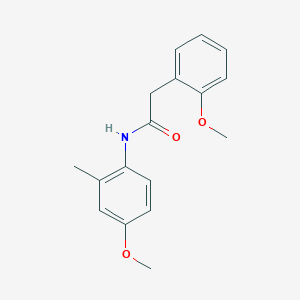![molecular formula C19H22N2O2 B5399807 (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B5399807.png)
(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring substituted with a methyl group and a piperazine ring substituted with a phenylpropenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Substitution with Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with Phenylpropenyl Group: The phenylpropenyl group is introduced through a Heck reaction, where the piperazine derivative is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.
Coupling of Furan and Piperazine Derivatives: The final step involves coupling the furan and piperazine derivatives through a nucleophilic substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the phenylpropenyl group, converting it to a phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenylpropyl-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to various receptors and enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity as an anti-inflammatory, analgesic, and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as adrenergic and serotonin receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting various biochemical pathways. These interactions result in the modulation of cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE: Unique due to its specific substitution pattern on the furan and piperazine rings.
(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHANONE: Similar structure but with an ethanone group instead of a methanone group.
(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PROPANE: Similar structure but with a propane group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple fields.
特性
IUPAC Name |
(5-methylfuran-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-16-9-10-18(23-16)19(22)21-14-12-20(13-15-21)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGALCVVANWJJU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)
![2-methyl-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5399741.png)
![2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5399744.png)
![1-[(Z)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B5399752.png)

![(E)-3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5399760.png)
![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)


![4-methoxy-3-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5399800.png)

![N-(2-ethoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B5399827.png)
